Cyanine-3-azide
Overview
Description
Cyanine-3-azide is a member of the cyanine dye family, which is known for its vibrant fluorescence properties. Cyanine dyes are organic compounds characterized by the presence of two nitrogen-containing heterocycles connected by a polymethine chain. These dyes are widely used in various scientific fields due to their tunable photophysical properties, making them ideal for applications such as fluorescent probes, phototherapy, and photovoltaics .
Preparation Methods
The synthesis of Cyanine-3-azide typically involves the reaction of a cyanine dye precursor with an azide-containing reagent. One common method includes the use of 3-methylbutan-2-one to stabilize the cyanine structure, followed by the substitution of an alkyl iodide with an indole derivative to form the indolenium intermediate. This intermediate is then reacted with an azide reagent to produce this compound .
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Cyanine-3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group in this compound is highly reactive in click chemistry reactions, particularly in the presence of alkynes, forming stable triazole linkages.
The major products formed from these reactions include primary amines, triazoles, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Cyanine-3-azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cyanine-3-azide primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules or emit fluorescence. This property is exploited in various imaging and diagnostic applications. Additionally, the azide group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparison with Similar Compounds
Cyanine-3-azide is unique among cyanine dyes due to the presence of the azide group, which enhances its reactivity in click chemistry reactions. Similar compounds include:
Cyanine-3: Lacks the azide group and is primarily used for its fluorescence properties.
Indocyanine Green: A cyanine dye used in medical imaging, particularly for its near-infrared fluorescence.
This compound’s unique reactivity and strong fluorescence make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
3-[6-[(2Z)-3,3-dimethyl-5-sulfo-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]propylimino-iminoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O7S2/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34/h9,11-12,14-17,21-22,34H,6-8,10,13,18-20H2,1-5H3,(H-2,35,40,41,42,43,44,45,46)/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJILUBNEARHAE-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O7S2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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